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molecular formula C15H17NO B1451566 3-[(1-Naphthyloxy)methyl]pyrrolidine CAS No. 858934-75-5

3-[(1-Naphthyloxy)methyl]pyrrolidine

Cat. No. B1451566
M. Wt: 227.3 g/mol
InChI Key: SKBRHWSRRITDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026258B2

Procedure details

A solution of 0.42 g (1.28 mmol) of 1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate, prepared in Step 12.1., in 10 ml of 1,4-dioxane and 6 ml of a 2N solution of aqueous hydrochloric acid is stirred for 6 hours. It is evaporated to dryness and then coevaporation is carried out twice with toluene. The solid residue is washed with diethyl ether. The solid is taken up in dichloromethane and concentrated ammonia solution is added until a basic pH is obtained. The system is filtered on a Whatman PTFE cartridge and the organic phase is concentrated, to give 0.21 g of oily product, which is used as it is in the following step.
Name
1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate
Quantity
0.42 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH2:12][CH:13]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl>O1CCOCC1>[C:1]1([O:11][CH2:12][CH:13]2[CH2:17][CH2:16][NH:15][CH2:14]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
1,1-dimethylethyl 3-[(1-naphthalenyloxy)methyl]-1-pyrrolidinecarboxylate
Quantity
0.42 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OCC1CN(CC1)C(=O)OC(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
WASH
Type
WASH
Details
The solid residue is washed with diethyl ether
ADDITION
Type
ADDITION
Details
concentrated ammonia solution is added until a basic pH
CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
The system is filtered on a Whatman PTFE cartridge
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)OCC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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